1-Amino-1h-indazol-7-ol
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Overview
Description
1-Amino-1h-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring, with an amino group at the first position and a hydroxyl group at the seventh position. This unique arrangement imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Amino-1h-indazol-7-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of the indazole ring. Industrial production methods often employ these catalytic processes due to their efficiency and high yield .
Chemical Reactions Analysis
1-Amino-1h-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
1-Amino-1h-indazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-Amino-1h-indazol-7-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-1h-indazol-7-ol can be compared with other indazole derivatives, such as:
1H-indazole: Lacks the amino and hydroxyl groups, resulting in different chemical properties.
2H-indazole: Has a different tautomeric form, affecting its stability and reactivity.
3-Amino-1H-indazole: Similar structure but with the amino group at a different position, leading to variations in biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-aminoindazol-7-ol |
InChI |
InChI=1S/C7H7N3O/c8-10-7-5(4-9-10)2-1-3-6(7)11/h1-4,11H,8H2 |
InChI Key |
NZSLZHNIOXEQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N(N=C2)N |
Origin of Product |
United States |
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